5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine typically involves the reaction of 4-tert-butylphenyl ethyl sulfide with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole derivative.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
- 5-{[1-(4-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
- 5-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
Uniqueness
5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency in biological applications.
Properties
Molecular Formula |
C14H19N3S2 |
---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
5-[1-(4-tert-butylphenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H19N3S2/c1-9(18-13-17-16-12(15)19-13)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H2,15,16) |
InChI Key |
DTJSYDUJVRBJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)SC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.